molecular formula C6H7ClN2O2 B3351575 3-(Chloromethyl)-1-methyl-2-nitropyrrole CAS No. 374816-65-6

3-(Chloromethyl)-1-methyl-2-nitropyrrole

Cat. No.: B3351575
CAS No.: 374816-65-6
M. Wt: 174.58 g/mol
InChI Key: XFTOFBQVEKRLMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-1-methyl-2-nitropyrrole: is an organic compound that belongs to the class of nitropyrroles It is characterized by the presence of a chloromethyl group at the third position, a methyl group at the first position, and a nitro group at the second position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-1-methyl-2-nitropyrrole typically involves the chloromethylation of 1-methyl-2-nitropyrrole. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or chlorotrimethylsilane in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity and yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-1-methyl-2-nitropyrrole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

    Nucleophilic Substitution: Substituted pyrroles with various functional groups depending on the nucleophile used.

    Reduction: 3-(Aminomethyl)-1-methyl-2-nitropyrrole.

    Oxidation: 3-(Chloromethyl)-1-carboxy-2-nitropyrrole.

Scientific Research Applications

Chemistry: 3-(Chloromethyl)-1-methyl-2-nitropyrrole is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biological pathways involving pyrrole-containing compounds.

Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. The presence of the nitro group is particularly significant in the design of prodrugs that can be activated under specific physiological conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile precursor in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-methyl-2-nitropyrrole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can alkylate nucleophilic sites in biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

    3-(Chloromethyl)-1-methyl-2-nitrobenzene: Similar structure but with a benzene ring instead of a pyrrole ring.

    3-(Chloromethyl)-1-methyl-2-nitroimidazole: Contains an imidazole ring instead of a pyrrole ring.

    3-(Chloromethyl)-1-methyl-2-nitrothiophene: Contains a thiophene ring instead of a pyrrole ring.

Uniqueness: 3-(Chloromethyl)-1-methyl-2-nitropyrrole is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties compared to other heterocycles. The combination of the chloromethyl and nitro groups provides a versatile platform for further functionalization and derivatization, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

3-(chloromethyl)-1-methyl-2-nitropyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-8-3-2-5(4-7)6(8)9(10)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTOFBQVEKRLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1[N+](=O)[O-])CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450813
Record name 1H-Pyrrole, 3-(chloromethyl)-1-methyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374816-65-6
Record name 1H-Pyrrole, 3-(chloromethyl)-1-methyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-1-methyl-2-nitropyrrole
Reactant of Route 2
Reactant of Route 2
3-(Chloromethyl)-1-methyl-2-nitropyrrole
Reactant of Route 3
Reactant of Route 3
3-(Chloromethyl)-1-methyl-2-nitropyrrole
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(Chloromethyl)-1-methyl-2-nitropyrrole
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-(Chloromethyl)-1-methyl-2-nitropyrrole
Reactant of Route 6
Reactant of Route 6
3-(Chloromethyl)-1-methyl-2-nitropyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.